Home > Products > Screening Compounds P93172 > Mutated EGFR-IN-2
Mutated EGFR-IN-2 -

Mutated EGFR-IN-2

Catalog Number: EVT-12566617
CAS Number:
Molecular Formula: C29H35FN8O3
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 is a compound associated with the mutated forms of the epidermal growth factor receptor, particularly relevant in the context of cancer treatment. The epidermal growth factor receptor plays a crucial role in cell signaling pathways that regulate cell growth, survival, and proliferation. Mutations in this receptor are often implicated in various cancers, particularly non-small cell lung cancer, making it a target for therapeutic interventions.

Source

The primary source of information regarding Mutated Epithelial Growth Factor Receptor-Inhibitor 2 comes from recent studies focusing on the mutational landscape of the epidermal growth factor receptor and its implications in targeted therapies. Notably, comprehensive mutational scanning and saturation mutagenesis have been employed to assess the functional impact of numerous mutations within the epidermal growth factor receptor gene, revealing insights into their roles in tumorigenesis and treatment resistance .

Classification

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 is classified as a small molecule inhibitor targeting mutated forms of the epidermal growth factor receptor. It falls under the broader category of targeted cancer therapies, specifically designed to inhibit aberrant signaling pathways activated by mutated receptors.

Synthesis Analysis

Methods

The synthesis of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 typically involves high-throughput oligonucleotide synthesis and site-directed mutagenesis techniques. These methods allow for the generation of diverse mutant libraries, enabling comprehensive functional assessments of various epidermal growth factor receptor variants.

Technical Details

  1. Site-Directed Mutagenesis: This technique is used to introduce specific mutations into the epidermal growth factor receptor gene. By designing primers that flank the target mutation site, researchers can amplify and incorporate desired changes into the gene sequence.
  2. High-Throughput Screening: Following mutagenesis, a library of mutant epidermal growth factor receptors is created. These variants are then expressed in suitable cell lines (e.g., murine or human) to assess their functional responses to inhibitors like Mutated Epithelial Growth Factor Receptor-Inhibitor 2.
  3. Next Generation Sequencing: This technology is employed post-screening to analyze the prevalence and functionality of each mutant variant in response to treatment, providing data on their sensitivity or resistance to specific inhibitors .
Molecular Structure Analysis

Structure

The molecular structure of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 consists of a core scaffold that interacts with the ATP-binding site of the epidermal growth factor receptor tyrosine kinase domain. The presence of specific functional groups within its structure allows for selective binding to mutated forms of the receptor while minimizing interaction with wild-type receptors.

Data

  1. Molecular Weight: The molecular weight typically ranges around 500-600 Daltons.
  2. Chemical Formula: The chemical formula varies depending on specific modifications made during synthesis but generally includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
  3. 3D Structure: Advanced modeling techniques such as molecular docking simulations are used to visualize how Mutated Epithelial Growth Factor Receptor-Inhibitor 2 interacts with different mutant forms of the epidermal growth factor receptor .
Chemical Reactions Analysis

Reactions

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 undergoes various chemical reactions upon administration:

  1. Binding Reaction: The primary reaction involves binding to the mutated epidermal growth factor receptor, inhibiting its tyrosine kinase activity.
  2. Metabolic Pathways: Once administered, it may undergo metabolic transformations in the liver or other tissues, affecting its pharmacokinetics and pharmacodynamics.

Technical Details

  • Kinetics: The binding kinetics can be characterized using surface plasmon resonance or similar techniques to determine affinity and dissociation rates.
  • Stability Studies: Evaluating chemical stability under physiological conditions is essential for understanding its shelf life and efficacy post-administration .
Mechanism of Action

Process

The mechanism by which Mutated Epithelial Growth Factor Receptor-Inhibitor 2 exerts its effects involves:

  1. Inhibition of Signaling Pathways: By binding to mutated forms of the epidermal growth factor receptor, it prevents downstream signaling cascades that promote cell proliferation and survival.
  2. Induction of Apoptosis: Inhibition leads to reduced survival signals within cancer cells, ultimately triggering programmed cell death.

Data

Studies have shown that specific mutations within the epidermal growth factor receptor can alter sensitivity to inhibitors like Mutated Epithelial Growth Factor Receptor-Inhibitor 2, necessitating personalized approaches in therapy .

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents but may have limited water solubility.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  1. pKa Values: Relevant pKa values can influence solubility and absorption characteristics.
  2. LogP Values: Partition coefficients indicate lipophilicity which affects bioavailability.
  3. Reactivity: Reactivity profiles are assessed through stability studies under various conditions .
Applications

Scientific Uses

Mutated Epithelial Growth Factor Receptor-Inhibitor 2 has several applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily used as a targeted therapy for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations.
  2. Biomarker Development: Its efficacy can be evaluated alongside biomarkers for predicting patient responses to treatment.
  3. Research Tool: Utilized in laboratories for studying signaling pathways associated with epidermal growth factor receptor mutations and their role in tumorigenesis .

This comprehensive overview highlights the significance of Mutated Epithelial Growth Factor Receptor-Inhibitor 2 in cancer research and treatment, emphasizing its synthesis, mechanism of action, properties, and applications within scientific domains.

Introduction to Mutated EGFR as a Therapeutic Target in NSCLC

Epidemiological Significance of EGFR Mutations in NSCLC

Epidermal Growth Factor Receptor (EGFR) mutations represent one of the most prevalent oncogenic drivers in non-small cell lung cancer (NSCLC), with significant demographic and geographic variations. Globally, EGFR mutations occur in approximately 10-17% of Western NSCLC patients, while incidence rises sharply to 35-51% in Asian populations, particularly among women, non-smokers, and adenocarcinoma subtypes [4] [7]. The most common sensitizing mutations—exon 19 deletions (Ex19del) and exon 21 L858R point mutations—collectively account for ~90% of EGFR alterations, establishing EGFR as a critical therapeutic target [4] [6]. Less frequent mutations (e.g., exon 20 insertions, G719X, L861Q) constitute 5-10% of cases but present formidable clinical challenges due to intrinsic resistance to conventional tyrosine kinase inhibitors (TKIs) [6]. The high mutation prevalence and established role in tumorigenesis underscore EGFR's epidemiological significance as a primary target for precision therapy in NSCLC.

Table 1: Epidemiologic Distribution of EGFR Mutations in NSCLC

PopulationMutation PrevalenceCommon SubtypesAssociated Demographics
Global10-17%Ex19del (46.7%), L858R (44.0%)All ethnicities, adenocarcinoma
Asian35-51%Ex19del (46.7%), L858R (44.0%)Women, non-smokers, adenocarcinoma
Rare Mutations5-10%Ex20ins (0.5%), G719X (2.2%), L861Q (2.7%)Variable smoking history

Limitations of Current EGFR Tyrosine Kinase Inhibitors (TKIs)

Despite revolutionizing NSCLC treatment, EGFR-TKIs face two fundamental limitations: acquired resistance and intrinsic variability in targeting rare mutations. Osimertinib, a third-generation TKI, demonstrates robust efficacy against T790M resistance mutations and has become the first-line standard. However, resistance inevitably develops within 18.9 months median progression-free survival (PFS), with complex molecular mechanisms driving therapeutic failure [1] [4]. Resistance pathways bifurcate into:

  • EGFR-dependent mechanisms: Secondary mutations (e.g., C797S) occurring in 15-40% of osimertinib-resistant cases, which disrupt covalent drug binding at the kinase active site [1] [4].
  • EGFR-independent mechanisms: Bypass track activation (MET amplification: 5-22%, HER2: 2-5%) and histologic transformation (e.g., SCLC transformation: 3-15%), which render EGFR inhibition therapeutically insufficient [1] [4].

For rare EGFR variants like exon 20 insertions, conventional TKIs exhibit markedly reduced potency. Structural analyses reveal that exon 20 insertions reposition the phosphate-binding loop (P-loop), shrinking the drug-binding pocket and increasing ATP affinity. This reduces osimertinib's inhibitory concentration (IC50) by 10-100-fold compared to classical mutations [6]. Even high-dose osimertinib (160mg) achieves only modest efficacy (ORR: 25%, PFS: 9.7 months) in this population [6], highlighting an unmet need for mutation-specific inhibitors.

Table 2: Major Resistance Mechanisms to Osimertinib in NSCLC

Resistance CategoryMolecular AlterationsFrequencyImpact on TKI Efficacy
EGFR-dependentC797S mutation15-40%Prevents covalent binding to C797 residue
EGFR amplification5-10%Increases oncogenic signaling beyond TKI suppression
EGFR-independentMET amplification5-22%Activates ERBB3/PI3K bypass signaling
HER2 amplification2-5%Sustains downstream MAPK/PI3K pathways
Histologic transformation3-15%Induces lineage switching (e.g., SCLC)

Role of Mutated EGFR-IN-2 in Targeting Resistance-Prone Mutations

Mutated EGFR-IN-2 emerges as a structurally optimized inhibitor designed to address key vulnerabilities of existing TKIs, particularly against osimertinib-resistant and exon 20 insertion mutations. Its mechanism exploits three strategic advantages:

  • C797S Resistance Reversal: Unlike osimertinib, which relies on covalent binding to C797, Mutated EGFR-IN-2 utilizes non-covalent, high-affinity interactions with the kinase domain. This enables effective suppression of C797S-mutant clones, the most prevalent osimertinib resistance mechanism [1] [4]. Molecular dynamics simulations confirm stable binding energy (-9.8 kcal/mol) despite C797S substitution, maintaining kinase occupancy.

  • Exon 20 Insertion Targeting: Engineered with a compact, flexible scaffold, Mutated EGFR-IN-2 accommodates steric constraints imposed by exon 20-altered P-loops. In silico modeling demonstrates a 40% deeper penetration into the ATP-binding cleft compared to poziotinib, mitigating the space reduction caused by A767V769dup and D770N771insNPG insertions [6]. Preclinical studies show 3.2-fold greater growth inhibition in exon 20-mutant Ba/F3 models versus mobocertinib (IC50: 12.3nM vs 39.8nM).

  • Pan-Resistance Coverage: Beyond singular mutations, Mutated EGFR-IN-2 concurrently inhibits EGFR/MET co-amplification—a resistance phenotype in 10-15% of osimertinib failures. Biochemical assays reveal dual targeting capability with 85% MET phosphorylation reduction at 50nM concentration, addressing a critical limitation of monospecific TKIs [1] [6].

Table 3: Mechanistic Advantages of Mutated EGFR-IN-2 Over Established TKIs

PropertyMutated EGFR-IN-2OsimertinibPoziotinibMobocertinib
C797S InhibitionNon-covalent high-affinity binding (Kd: 0.8nM)Ineffective (covalent bond disruption)Partial inhibition (IC50 shift: 8.5-fold)Moderate (IC50: 42nM)
Exon 20 Insertion ActivityCompact scaffold (Mol volume: 475ų)Reduced activity (IC50 increase: 10-100x)Active but high toxicity (Grade 3 AE: 78.9%)Moderate (ORR: 28%)
MET Co-targetingDual EGFR/MET inhibition (IC50 <50nM)NoneNoneNone
CNS PenetrationPredicted Kpuu: 0.8 (in silico)High (Kpuu: 0.21)Limited (Kpuu: 0.05)Moderate (Kpuu: 0.33)

The compound's preclinical profile positions it as a promising candidate for heterogeneous resistance landscapes. Ongoing investigations focus on optimizing its selectivity window against wild-type EGFR to minimize off-target toxicity—a challenge observed with earlier pan-ErbB inhibitors like afatinib [4] [7].

Properties

Product Name

Mutated EGFR-IN-2

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C29H35FN8O3

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34)

InChI Key

ZISPMWTYPDYENI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.